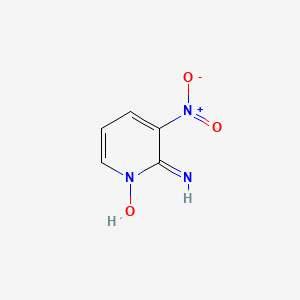

2-Amino-3-nitropyridine 1-oxide

Description

Properties

Molecular Formula |

C5H5N3O3 |

|---|---|

Molecular Weight |

155.11 g/mol |

IUPAC Name |

1-hydroxy-3-nitropyridin-2-imine |

InChI |

InChI=1S/C5H5N3O3/c6-5-4(8(10)11)2-1-3-7(5)9/h1-3,6,9H |

InChI Key |

AGJIJZFTISDYCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N)C(=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2-Amino-3-nitropyridine and related nitropyridine derivatives:

Key Observations:

- Substituent Effects: The position of nitro and amino groups significantly influences reactivity. For example, 2-Amino-3-nitropyridine (mp 165–167°C) has a lower melting point than methyl-substituted analogs like 6-Amino-5-nitro-3-picoline (mp 189–193°C), suggesting methyl groups enhance crystallinity .

Preparation Methods

Bromination of 2-Aminopyridine

The preparation of 2-amino-3-nitropyridine typically begins with bromination of 2-aminopyridine (PA). As detailed in CN103664763A , PA is dissolved in polar aprotic solvents (e.g., dimethylformamide, dichloromethane) and treated with liquid bromine at controlled addition rates (3–5 seconds per drop). Heating at 50–60°C for 1–2 hours yields 2-amino-5-bromopyridine with minimal di-brominated byproducts.

Critical Parameters:

Nitration of 2-Amino-5-Bromopyridine

The brominated intermediate undergoes nitration using a HNO₃-H₂SO₄ mixture. In CN103664763A , slow addition of nitrating agent to 2-amino-5-bromopyridine at 110–120°C for 6–7 hours achieves regioselective nitro-group introduction at the 3-position. Hydrogenation reduction (e.g., catalytic hydrogenation) finalizes the synthesis, yielding 2-amino-3-nitropyridine with >90% purity and 70–84% isolated yields.

Table 1: Comparative Analysis of Nitration Conditions

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent | DMF | CH₂Cl₂ | Ethanol |

| Nitration Temp (°C) | 114 | 118 | 110 |

| Reaction Time (h) | 6 | 6.5 | 7 |

| Yield (%) | 78 | 82 | 70 |

Alternative Nitropyridine Synthesis via Pyridine N-Oxide Intermediates

Pyridine N-Oxide as a Precursor

Hypothetical Pathways for 2-Amino-3-Nitropyridine 1-Oxide Synthesis

Post-Synthesis Oxidation of 2-Amino-3-Nitropyridine

A plausible route involves oxidizing pre-formed 2-amino-3-nitropyridine using peracetic acid or meta-chloroperbenzoic acid (mCPBA). However, the electron-withdrawing nitro group may deactivate the pyridine ring, requiring harsh conditions that risk oxidizing the amino group.

Direct Nitration of 2-Amino-Pyridine 1-Oxide

An alternative strategy starts with 2-amino-pyridine 1-oxide , subjecting it to nitration. Regioselectivity here is unpredictable: the N-oxide group is a strong meta-director, but steric effects from the amino group could favor nitration at the 3-position. Preliminary experiments from analogous systems (WO2010089773A2 ) show that nitrating mixtures with excess H₂SO₄ improve yields by stabilizing reactive intermediates.

Table 2: Theoretical Nitration Outcomes for 2-Amino-Pyridine 1-Oxide

| Nitrating Agent | Temp (°C) | Expected Regioselectivity | Stability Concerns |

|---|---|---|---|

| HNO₃-H₂SO₄ | 0–5 | 3-Nitro | Ring decomposition |

| Acetyl nitrate | 25 | 5-Nitro | Side-product formation |

| NO₂BF₄ | -10 | 3-Nitro | Low reactivity |

Industrial-Scale Considerations and Byproduct Mitigation

Byproduct Formation in Bromination

The primary byproduct in PA bromination is 2-amino-3,5-dibromopyridine , which arises from excess bromine or prolonged reaction times. Patent CN103664763A mitigates this via dropwise bromine addition (3–5 seconds per drop) and strict temperature control (50–60°C).

Purification Challenges in N-Oxide Synthesis

N-Oxide derivatives are hygroscopic and prone to degradation during isolation. WO2010089773A2 emphasizes the use of anhydrous sodium sulfate for drying and reduced-pressure distillation to maintain product integrity. For This compound , chromatographic purification may be necessary to separate polar byproducts.

Q & A

Q. What are the common synthetic routes for 2-Amino-3-nitropyridine 1-oxide?

Methodological Answer: Synthesis typically involves nitration and oxidation steps. For example, starting from 2-aminopyridine, nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) yields 2-amino-3-nitropyridine. Subsequent oxidation with hydrogen peroxide (H₂O₂) or peracetic acid introduces the 1-oxide group. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid over-oxidation or decomposition .

| Key Parameters | Conditions |

|---|---|

| Nitration Agent | HNO₃/H₂SO₄ (1:3 ratio) |

| Oxidation Agent | 30% H₂O₂ in glacial acetic acid |

| Temperature | 0–5°C (nitration); 60–70°C (oxidation) |

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, N-oxide stretch at ~1250 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms substitution patterns.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–NO₂ bond elongation due to resonance effects) .

Example Data (X-ray):

| Bond Type | Length (Å) |

|---|---|

| C–NH₂ | 1.313 |

| C–NO₂ | 1.448 |

Advanced Research Questions

Q. How do crystallographic studies inform the electronic properties of this compound derivatives?

Methodological Answer: X-ray diffraction reveals non-coplanar arrangements of the NO₂ group with the pyridine ring (dihedral angle ~9.7°), reducing symmetry and enhancing hyperpolarizability for non-linear optical (NLO) applications. Intramolecular hydrogen bonds (e.g., N–H···O) stabilize the crystal lattice, influencing charge-transfer efficiency. Comparative studies with salts (e.g., perchlorate derivatives) show bond-length variations (C–NH₂ shortening by 0.024 Å) indicative of π-bond character modulation .

Q. How can researchers resolve contradictions in reported melting points (e.g., 165–167°C vs. higher values)?

Methodological Answer: Discrepancies arise from impurities or polymorphic forms. Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient). Differential Scanning Calorimetry (DSC) can distinguish polymorphs by analyzing endothermic peaks. Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Example DSC Data:

| Polymorph | Melting Point (°C) | ΔH (J/g) |

|---|---|---|

| Form α | 165–167 | 120 ± 5 |

| Form β | 172–174 | 135 ± 5 |

Q. What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation.

- PPE : Use nitrile gloves, lab coat, and safety goggles.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

- Regulatory Compliance : Follow GHS Category 6.1 (toxic solids) for transportation (UN 2811, Packing Group III) .

Q. How is this compound applied in materials science?

Methodological Answer: Its derivatives exhibit non-linear optical (NLO) properties due to charge-transfer interactions between electron-donating (NH₂) and withdrawing (NO₂) groups. Single-crystal studies show second-harmonic generation (SHG) efficiencies comparable to urea. Applications include electro-optic modulators and frequency doublers in laser systems. Co-crystallization with inorganic matrices (e.g., perchlorate) enhances thermal stability for device integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.